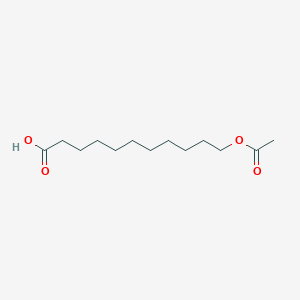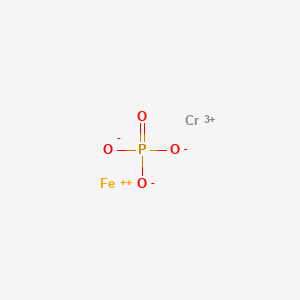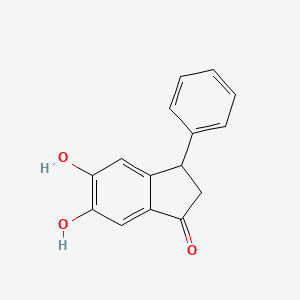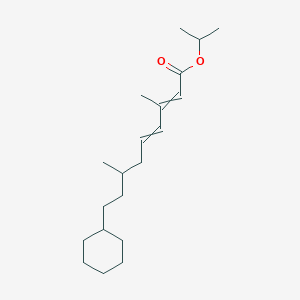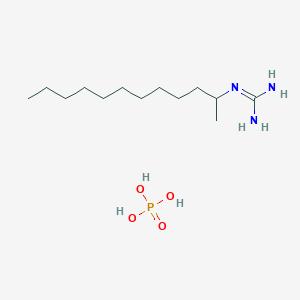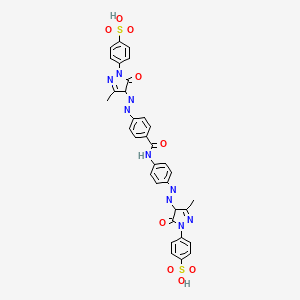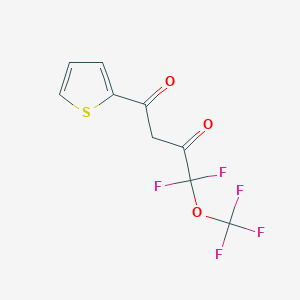
1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- is a synthetic organic compound that belongs to the class of diketones This compound is characterized by the presence of two fluorine atoms, a thienyl group, and a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienyl intermediate: The thienyl group is introduced through a reaction between thiophene and a suitable halogenating agent.
Introduction of the difluoro and trifluoromethoxy groups: These groups are added through nucleophilic substitution reactions using appropriate fluorinating agents and trifluoromethoxy precursors.
Formation of the diketone structure: The final step involves the formation of the diketone structure through a condensation reaction between the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors to improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
Reactive intermediates: The compound may form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(methoxy)-
- 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(ethoxy)-
- 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoroethoxy)-
Uniqueness
1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Número CAS |
56286-63-6 |
|---|---|
Fórmula molecular |
C9H5F5O3S |
Peso molecular |
288.19 g/mol |
Nombre IUPAC |
4,4-difluoro-1-thiophen-2-yl-4-(trifluoromethoxy)butane-1,3-dione |
InChI |
InChI=1S/C9H5F5O3S/c10-8(11,17-9(12,13)14)7(16)4-5(15)6-2-1-3-18-6/h1-3H,4H2 |
Clave InChI |
WSIUBSKTFJRRGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)CC(=O)C(OC(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


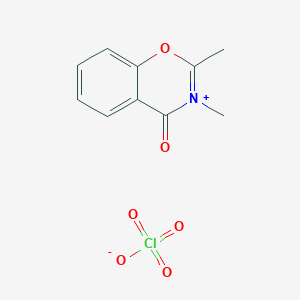
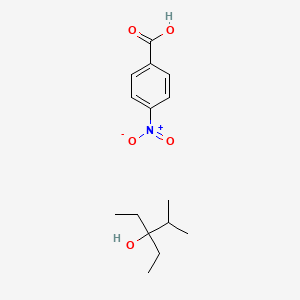
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
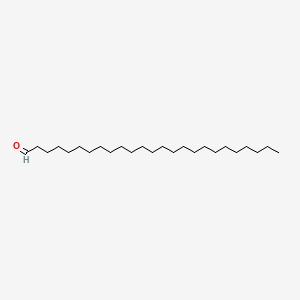
![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
